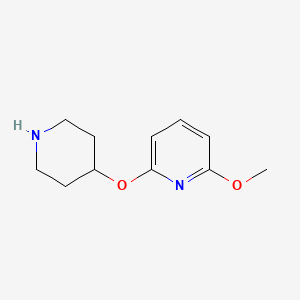
(1-Aminocyclopropyl)methanethiolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminocyclopropyl)methanethiolhydrochloride: is a chemical compound with the molecular formula C4H9NS.HCl It is a derivative of cyclopropane, featuring an amino group and a methanethiol group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of (1-Aminocyclopropyl)methanethiolhydrochloride may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Aminocyclopropyl)methanethiolhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Aminocyclopropyl)methanethiolhydrochloride is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its structural features may allow for the design of inhibitors or activators of enzymes involved in disease processes .
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (1-Aminocyclopropyl)methanethiolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methanethiol groups can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, used in agricultural research.
1-Aminocyclopropylphosphonate: Known for its role in enzyme inhibition and potential therapeutic applications.
Uniqueness: (1-Aminocyclopropyl)methanethiolhydrochloride is unique due to the presence of both amino and methanethiol groups on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .
Eigenschaften
Molekularformel |
C4H10ClNS |
|---|---|
Molekulargewicht |
139.65 g/mol |
IUPAC-Name |
(1-aminocyclopropyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C4H9NS.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H |
InChI-Schlüssel |
VWUWEJPTMQYJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CS)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


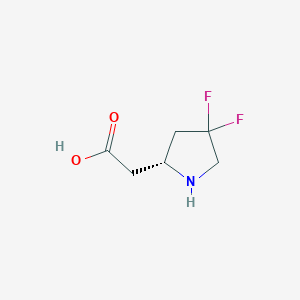
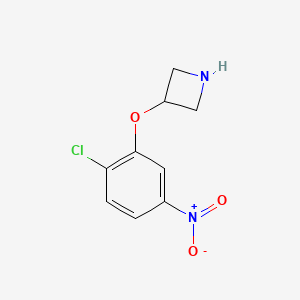
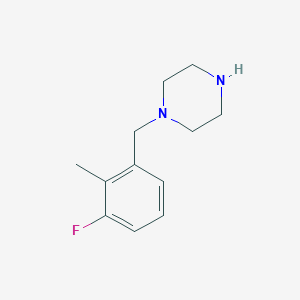
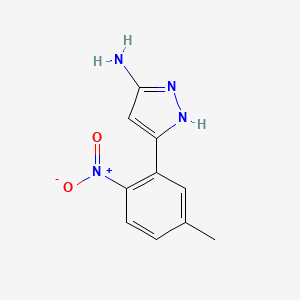
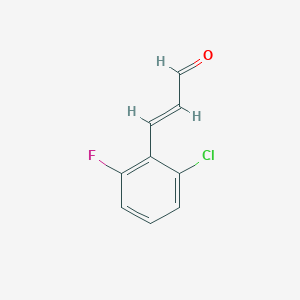

![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
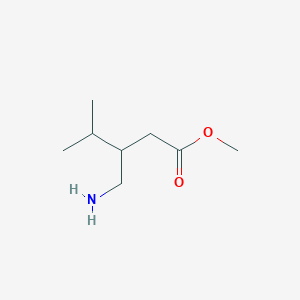
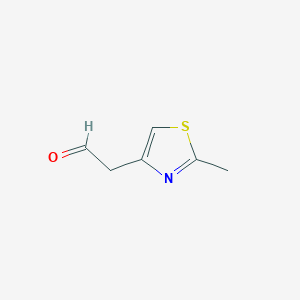
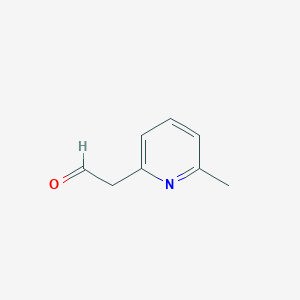

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
